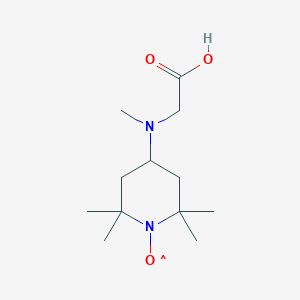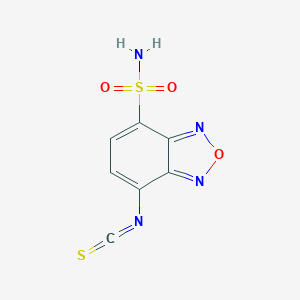
7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide, also known as IBDS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IBDS is a fluorescent compound that is widely used as a probe for protein labeling, enzyme assays, and imaging studies.
Wirkmechanismus
The mechanism of action of 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide involves the reaction of the isothiocyanate group with cysteine residues in proteins. This reaction forms a thiourea linkage, which results in the covalent attachment of 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide to the protein. The fluorescent properties of 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide arise from the conjugation of the benzoxadiazole and isothiocyanate groups, which leads to the formation of a highly fluorescent molecule.
Biochemische Und Physiologische Effekte
7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide has been shown to have minimal toxicity and does not interfere with normal cellular processes. It has been used to label proteins in live cells and organisms, indicating that it is biocompatible. 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide has also been used to study enzyme activity in vitro and in vivo, demonstrating its potential as a tool for drug discovery and development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide is its high selectivity for cysteine residues in proteins. This allows for specific labeling of proteins and detection of enzyme activity. 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide is also highly fluorescent, which makes it a sensitive probe for imaging studies. However, 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide has limitations in terms of its stability and solubility. It is prone to hydrolysis in aqueous solutions, which can affect its fluorescent properties. Additionally, 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide has limited solubility in water, which can make it difficult to use in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide research. One area of interest is the development of new derivatives of 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide with improved stability and solubility. This could expand the range of experimental conditions in which 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide can be used. Another area of research is the application of 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide in drug discovery and development. 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide can be used to screen for enzyme inhibitors, which could lead to the development of new drugs. Finally, 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide could be used in the study of protein-protein interactions, which is an important area of research in many fields.
Synthesemethoden
The synthesis of 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide involves the reaction of 2,1,3-benzoxadiazole-4-sulfonyl chloride with potassium thiocyanate in the presence of a base. The reaction proceeds through the formation of an isothiocyanate intermediate, which then reacts with the benzoxadiazole ring to form 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide has a wide range of applications in scientific research. It is commonly used as a fluorescent probe for protein labeling and imaging studies. 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide can selectively label cysteine residues in proteins, which makes it a valuable tool for studying protein structure and function. It can also be used to detect enzyme activity, as it undergoes a fluorescence change upon reaction with certain enzymes.
Eigenschaften
CAS-Nummer |
147611-82-3 |
|---|---|
Produktname |
7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide |
Molekularformel |
C7H4N4O3S2 |
Molekulargewicht |
256.3 g/mol |
IUPAC-Name |
7-isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide |
InChI |
InChI=1S/C7H4N4O3S2/c8-16(12,13)5-2-1-4(9-3-15)6-7(5)11-14-10-6/h1-2H,(H2,8,12,13) |
InChI-Schlüssel |
HWFBOFAKQCMAPO-UHFFFAOYSA-N |
SMILES |
C1=C(C2=NON=C2C(=C1)S(=O)(=O)N)N=C=S |
Kanonische SMILES |
C1=C(C2=NON=C2C(=C1)S(=O)(=O)N)N=C=S |
Synonyme |
7-aminosulfonyl-4-(2,1,3-benzoxadiazolyl)isothiocyanate ABD-NCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




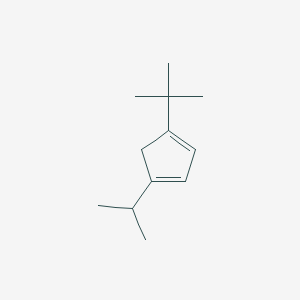
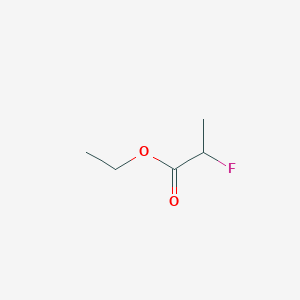

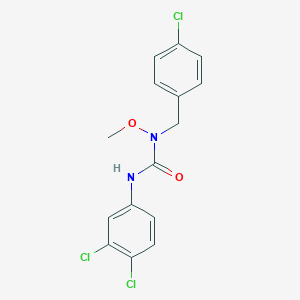
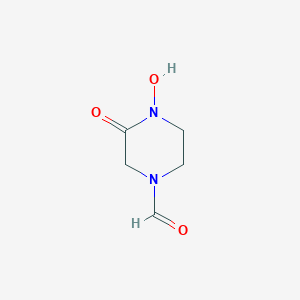
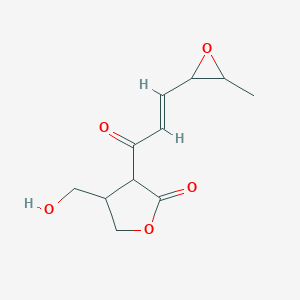
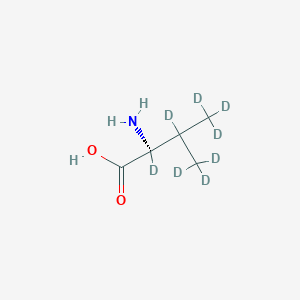
![1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI)](/img/structure/B136969.png)

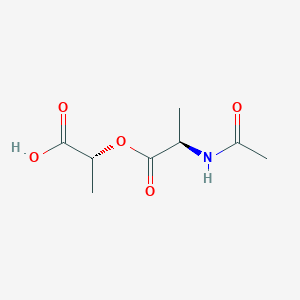
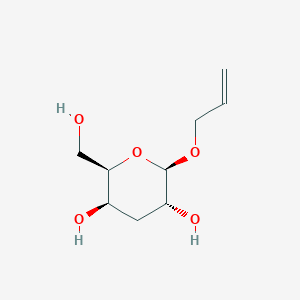
![5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile](/img/structure/B136983.png)
